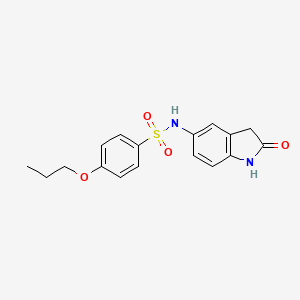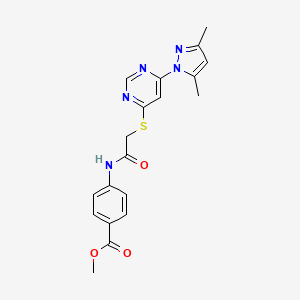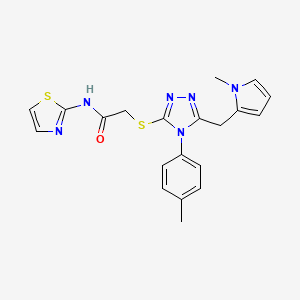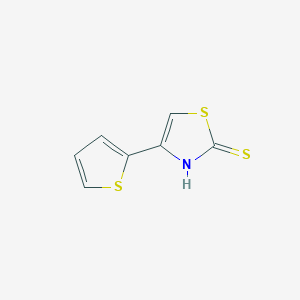![molecular formula C19H25N3OS B2744947 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide CAS No. 450340-13-3](/img/structure/B2744947.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a phenylbutanamide moiety .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or through the reaction of an amine with a carboxylic acid or its derivatives .Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The phenylbutanamide moiety is a common functional group in medicinal chemistry, with potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole ring and the amide group. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, and the amide group can participate in hydrolysis and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Target-based Design and Biological Activity
A series of new pyrazole amide derivatives have been designed and synthesized, demonstrating promising insecticidal activity against agricultural pests such as Helicoverpa armigera. Molecular docking results indicated that these compounds bind effectively to target receptors, suggesting their potential as pest control agents (Xi-le Deng et al., 2016).
Synthesis and Pharmacological Activity
Further research into pyrazole derivatives has led to the development of potent angiotensin II receptor antagonists. This work highlights the versatility of pyrazole compounds in addressing cardiovascular diseases by modulating blood pressure levels in preclinical models (C. Almansa et al., 1997).
Antimicrobial Applications
New series of pyrazole and imidazole derivatives have shown effective antimicrobial properties. These findings suggest the potential use of such compounds in combating bacterial and fungal infections, contributing to the development of new antibiotics (A. Idhayadhulla et al., 2012).
Catalytic Activities and Polymerization
Magnesium and zinc complexes containing pyrazolyl–phenolate ligands have been investigated for their catalytic activities, particularly in the ring-opening polymerization of cyclic esters. This research opens pathways for the synthesis of biodegradable polymers using these metal complexes as catalysts (Chi‐Tien Chen et al., 2013).
Small Molecule Fixation
The use of bifunctional frustrated pyrazolylborane Lewis pairs for the fixation of small molecules like carbon dioxide highlights the potential of pyrazole derivatives in environmental and synthetic chemistry applications. Such compounds can facilitate the capture and conversion of CO2, contributing to greenhouse gas reduction efforts (Eileen Theuergarten et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-5-14(13-9-7-6-8-10-13)18(23)20-17-15-11-24-12-16(15)21-22(17)19(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKUFZNIUXKXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744866.png)

![4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-](/img/structure/B2744868.png)

![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2744871.png)
![6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2744872.png)

![2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2744874.png)
![1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2744876.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2744877.png)
![[1-(Oxan-4-yl)azetidin-2-yl]methanol](/img/structure/B2744880.png)

